molecular formula C9H4Br2N2O2 B14775499 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid

3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B14775499
M. Wt: 331.95 g/mol
InChI Key: WHSWOXVIAJMTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions, and a carboxylic acid group at the 2nd position on the 1,8-naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4Br2N2O2

Molecular Weight

331.95 g/mol

IUPAC Name

3,6-dibromo-1,8-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(11)7(9(14)15)13-8(4)12-3-5/h1-3H,(H,14,15)

InChI Key

WHSWOXVIAJMTAC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1Br)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.